molecular formula C13H10ClNO4S B12359481 2-(4-Chloro-benzenesulfonylamino)-benzoic acid

2-(4-Chloro-benzenesulfonylamino)-benzoic acid

Cat. No.: B12359481
M. Wt: 311.74 g/mol
InChI Key: OWHRRXDJMFQNDI-UHFFFAOYSA-N
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Description

2-(4-Chloro-benzenesulfonylamino)-benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a 4-chlorophenylsulfonyl group attached to the amino position of the benzoic acid backbone. Its molecular formula is C₁₃H₁₀ClNO₄S, with a molecular weight of 311.74 g/mol. This compound is notable for its role in biochemical research, particularly as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmitter regulation . Its structural features, including the electron-withdrawing chloro group and sulfonamide moiety, influence its solubility, acidity (predicted pKa ~2.77), and interactions with biological targets .

Properties

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H10ClNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)

InChI Key

OWHRRXDJMFQNDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzenesulfonyl derivatives.

    Nucleophilic Substitution: Compounds where the chlorine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways .

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in 4-(4-Chloro-3-nitro-...) reduces lipophilicity compared to the parent compound, impacting membrane permeability .
  • Bromine substitution (as in 4-[(4-Bromophenyl)sulfonylamino]benzoic acid) increases molecular weight but maintains similar electronic properties to chlorine .

Enzyme Inhibition

  • 2-(4-Chloro-3-nitro-...) : The nitro group may enhance binding to T1R3 taste receptors, as seen in similar compounds with ΔGbinding values lower than -8 kcal/mol, indicating strong receptor interactions .

Receptor Binding

Docking studies on analogs like 2-(4-methylbenzoyl)benzoic acid show ΔGbinding values of -9.2 kcal/mol for T1R3 receptors, suggesting that substituents on the benzoyl ring significantly influence affinity. The chloro group in 2-(4-Chloro-...) may reduce binding compared to methyl or methoxy groups due to steric hindrance .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Sulfonamide-Benzoic Acid Derivatives

Compound Target Enzyme/Receptor IC₅₀/ΔGbinding Reference
2-(4-Chloro-benzenesulfonylamino)-benzoic acid Acetylcholinesterase IC₅₀ = 12 µM*
2-(4-Methylbenzoyl)benzoic acid T1R3 receptor ΔGbinding = -9.2 kcal/mol
2-(4-Methoxybenzoyl)benzoic acid T1R3 receptor ΔGbinding = -8.7 kcal/mol

*Estimated from analogous inhibitors.

Biological Activity

2-(4-Chloro-benzenesulfonylamino)-benzoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

2-(4-Chloro-benzenesulfonylamino)-benzoic acid is characterized by a benzenesulfonyl group attached to an amino-substituted benzoic acid. Its molecular formula is C13_{13}H10_{10}ClNO3_{3}S, and it possesses a molecular weight of approximately 305.74 g/mol. The presence of the chlorine atom and the sulfonamide group enhances its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction may lead to:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Antimicrobial Properties

Research indicates that 2-(4-Chloro-benzenesulfonylamino)-benzoic acid exhibits antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of certain pathogens, suggesting its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. Further studies are needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a laboratory setting, 2-(4-Chloro-benzenesulfonylamino)-benzoic acid was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion tests, supporting its potential as an antimicrobial agent.
  • Inhibition of Inflammatory Pathways : A study focusing on the compound's effect on cytokine production revealed that it could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory activity.
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicated favorable absorption characteristics, with studies showing effective plasma concentration levels after administration in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Chlorobenzenesulfonyl chloridePrecursor to sulfonamide derivativesUsed in synthesis
2-Aminobenzoic acidSimple amino acid derivativeLimited biological activity
5-Acetamido-2-hydroxy benzoic acid derivativesImproved binding affinity with COX-2Analgesic properties

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